

# 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS number

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

**Cat. No.:** B1440620

[Get Quote](#)

## An In-depth Technical Guide to 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

This guide provides a comprehensive technical overview of **1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride** (CAS No. 1216658-90-0), a research chemical with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, properties, analytical methodologies, and potential applications, grounding all information in established scientific principles.

## Introduction and Chemical Identity

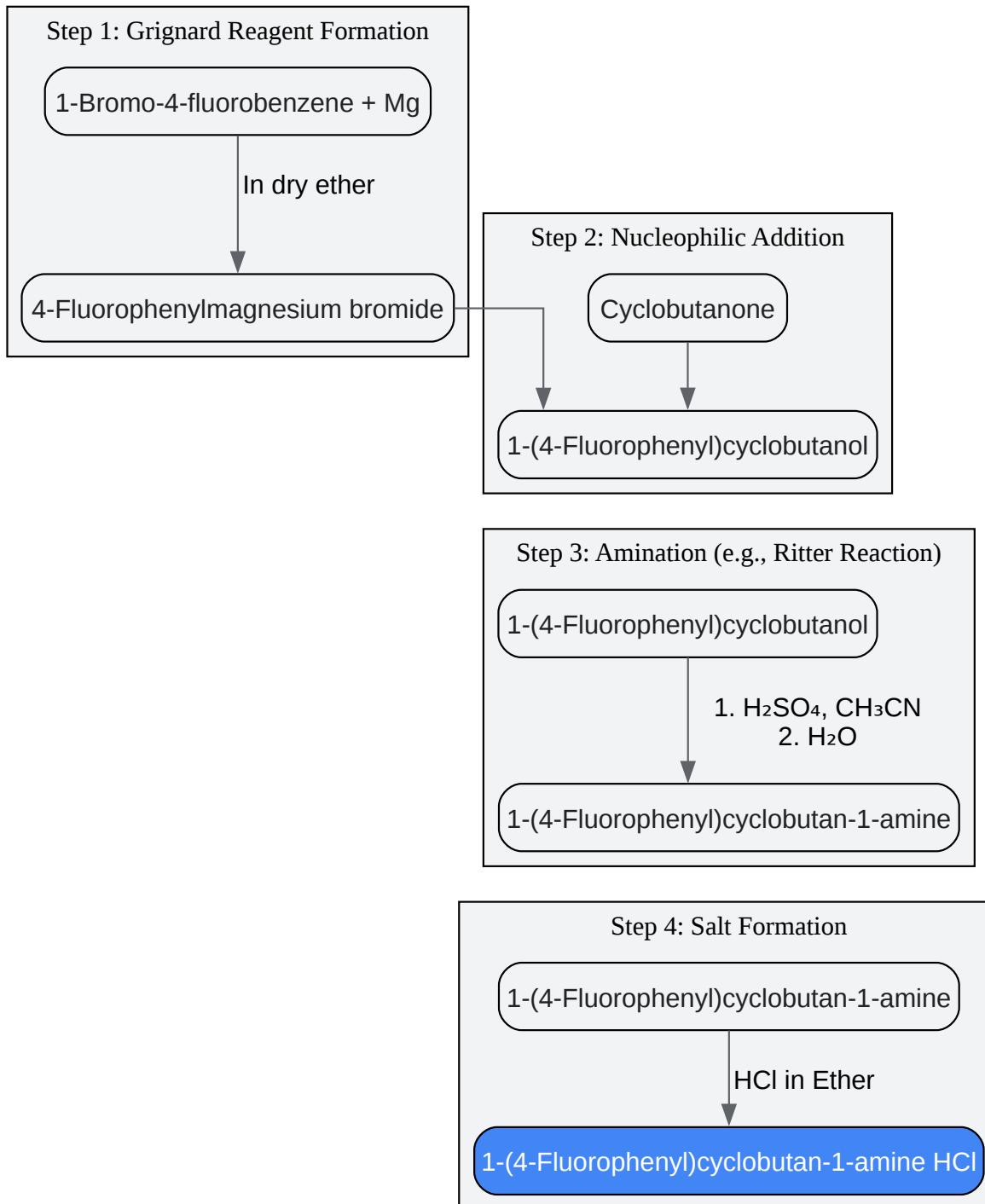
**1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride** belongs to the class of aromatic amines, featuring a unique cyclobutane moiety attached to a fluorinated phenyl ring.<sup>[1]</sup> This structural combination makes it a valuable building block and a potential lead compound in the exploration of novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is a critical consideration for both chemical reactions and potential pharmaceutical formulations.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1216658-90-0.<sup>[2][3][4][5]</sup>

## Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in a laboratory setting. These properties dictate storage conditions, solvent selection for reactions and analysis, and handling procedures.

| Property          | Value                                         | Source                |
|-------------------|-----------------------------------------------|-----------------------|
| CAS Number        | 1216658-90-0                                  | [2][3][4][5]          |
| Molecular Formula | C10H13ClFN                                    | [4]                   |
| Molecular Weight  | 201.67 g/mol (hydrochloride salt)             | Inferred from Formula |
| Appearance        | White crystalline solid                       | [6]                   |
| Purity            | Typically ≥95%                                | [3]                   |
| Solubility        | Soluble in water, methanol, and ethanol       | [6]                   |
| Storage           | Store at room temperature, away from moisture | [7]                   |
| SMILES Code       | <chem>NC1(C2=CC=C(F)C=C2)CCC1.[H]Cl</chem>    | [2]                   |


## Synthesis and Manufacturing

The synthesis of **1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.[6] The general strategy involves the formation of the cyclobutane ring, introduction of the fluorophenyl group, amination, and final conversion to the hydrochloride salt.

## General Synthetic Strategy

A common and effective approach involves the reaction of a Grignard reagent with cyclobutanone, followed by amination. The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared from 1-bromo-4-fluorobenzene and magnesium. This organometallic compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. The resulting tertiary alcohol is then converted to the amine, often through a

Ritter reaction or similar amination protocols, followed by acidification to produce the stable hydrochloride salt.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 1-(4-Fluorophenyl)cyclobutan-1-amine HCl.

## Detailed Experimental Protocol

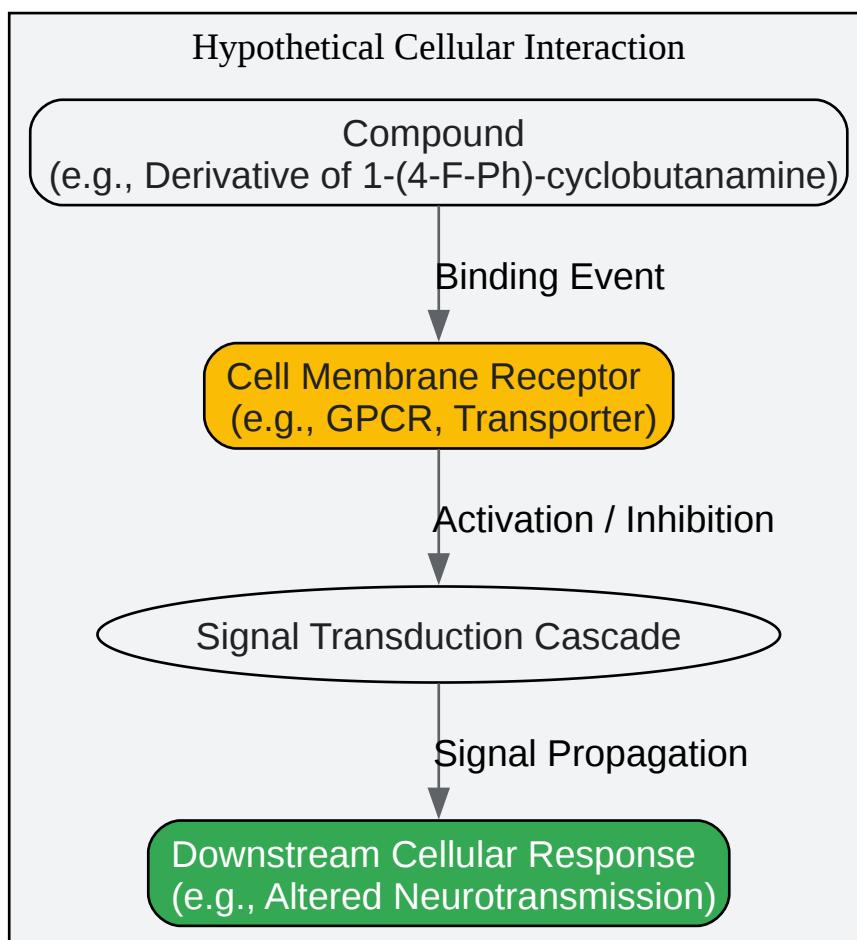
Objective: To synthesize **1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride**.

Materials:

- 1-Bromo-4-fluorobenzene
- Magnesium turnings
- Anhydrous diethyl ether
- Cyclobutanone
- Sulfuric acid
- Acetonitrile
- Hydrochloric acid (ethereal solution)
- Sodium bicarbonate
- Dichloromethane
- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Preparation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings. Add a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating if necessary. Reflux the mixture for 2 hours to ensure complete formation of 4-fluorophenylmagnesium bromide.


- Nucleophilic Addition: Cool the Grignard solution to 0°C. Add a solution of cyclobutanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 12 hours.
- Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
- Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluorophenyl)cyclobutanol.
- Amination (Ritter Reaction): Dissolve the crude alcohol in acetonitrile and cool to 0°C. Slowly add concentrated sulfuric acid. Stir at room temperature for 24 hours.
- Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a saturated sodium bicarbonate solution until pH > 9.
- Product Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 1-(4-fluorophenyl)cyclobutan-1-amine.
- Salt Formation: Dissolve the free base in a minimal amount of diethyl ether. Add an ethereal solution of HCl dropwise until precipitation is complete.
- Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield **1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride** as a white solid.
- Characterization: Confirm the structure and purity of the final product using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and LC-MS.

## Potential Mechanism of Action and Biological Applications

While specific biological activity data for **1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride** is not widely published, its structure suggests potential interactions with biological targets, particularly within the central nervous system (CNS).<sup>[6]</sup> Arylamine scaffolds

are common in compounds that target monoamine transporters or G-protein coupled receptors (GPCRs).

The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.<sup>[1]</sup> Therefore, this compound is a valuable intermediate for creating libraries of molecules for screening in anti-anxiety, anti-depressant, or anti-tumor drug discovery programs.  
<sup>[6]</sup>



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of action for a derivative compound.

## Analytical Methodologies

To ensure the quality and purity of **1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride**, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC)

coupled with a UV detector is the standard method for purity assessment and quantification.

## HPLC Method for Purity Analysis

Objective: To determine the purity of a sample of **1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride**.

Instrumentation & Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent
- Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5  $\mu$ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Injection Volume: 10  $\mu$ L
- Detection: UV at 254 nm

Procedure:

- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
- System Suitability: Inject a standard solution five times to ensure system precision (RSD < 2%).
- Analysis: Inject the sample solution.

- Data Processing: Integrate all peaks and calculate the area percentage of the main peak to determine the purity.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for HPLC purity determination.

## Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling **1-(4-fluorophenyl)cyclobutan-1-amine hydrochloride**.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. The free base is an irritant.[8]
- Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is hygroscopic and should be protected from moisture.
- First Aid:
  - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
  - Skin Contact: Wash off with soap and plenty of water.
  - Inhalation: Move to fresh air.
  - Ingestion: Rinse mouth with water. Do not induce vomiting.
  - In all cases of exposure, seek medical attention.

## Conclusion

**1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride** (CAS No. 1216658-90-0) is a well-defined chemical entity with significant utility for the research and development community. Its unique structural features make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. This guide provides the foundational knowledge required for its synthesis, analysis, and safe handling, empowering scientists to effectively utilize this compound in their discovery efforts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 1-(4-Fluorophenyl)-3,3-dimethylcyclobutan-1-aminehydrochloride (EVT-13732087) [evitachem.com]
- 2. 1216658-90-0|1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1216658-90-0 Cas No. | 1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride | Apollo [store.apolloscientific.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [amp.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1-(4-Fluorophenyl)cyclobutan-1-aMine, HCl | 1216658-90-0 [chemicalbook.com]
- 8. 1-(4-Fluorophenyl)cyclobutanamine | C10H12FN | CID 24274285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1440620#1-4-fluorophenyl-cyclobutan-1-amine-hydrochloride-cas-number>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)